molecular formula C9H12BrN3O2 B13365132 tert-Butyl (4-bromopyrimidin-2-yl)carbamate

tert-Butyl (4-bromopyrimidin-2-yl)carbamate

Cat. No.: B13365132
M. Wt: 274.11 g/mol
InChI Key: GMKRMGQKSYCRTF-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyrimidin-2-yl)carbamate ( 2168219-52-9) is a high-value brominated pyrimidine derivative designed for research and development applications . This compound features a carbamate-protected amine group and a bromine atom on its pyrimidine ring, making it a versatile key synthetic intermediate in organic and medicinal chemistry. The primary research value of this compound lies in its utility as a building block for the synthesis of more complex molecules . The bromine atom serves as an excellent leaving group, enabling efficient cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, to introduce diverse structural motifs. Simultaneously, the acid-labile tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions to reveal the free amine, facilitating further functionalization . This dual functionality allows researchers to systematically construct targeted compound libraries. Storage and Handling: To maintain stability and purity, this product should be stored under an inert atmosphere at 2-8°C . Warning: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

tert-butyl N-(4-bromopyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

GMKRMGQKSYCRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Br

Origin of Product

United States

Preparation Methods

Direct Carbamation of 4-Bromopyrimidine-2-carboxylic Acid Derivatives

One of the most established methods involves the conversion of 4-bromopyrimidine-2-carboxylic acid derivatives into carbamates via esterification and subsequent carbamoylation.

Reaction Pathway:

  • Starting from 4-bromopyrimidine-2-carboxylic acid, the acid is first converted into its tert-butyl ester using tert-butyl alcohol and a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
  • The ester is then reacted with an appropriate carbamoyl chloride or isocyanate to introduce the carbamate group at the 2-position.
  • Bromination at the 4-position is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions.

Reaction Conditions & Yield:

Step Reagents Conditions Yield (%)
Esterification tert-Butanol, DCC Room temperature, 12-24 hours 85-93
Carbamoylation Carbamoyl chloride Cold, 0°C to room temperature 80-90
Bromination NBS Room temperature, in the presence of a radical initiator 70-85

Note: This route is supported by the synthesis of similar carbamate derivatives from pyridine and pyrimidine acids as reported in chemical literature.

Conversion of 4-Bromopyridine-2-carboxylic Acid to the Carbamate

According to the synthesis outlined in Chemicalbook, the compound can be prepared starting from 4-bromopyridine-2-carboxylic acid. The process involves:

  • Activation of the carboxylic acid with a coupling reagent such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Reaction with tert-butyl carbamate (Boc anhydride) in the presence of a base like triethylamine.
  • Bromination at the 4-position of the pyrimidine ring using N-bromosuccinimide (NBS).

Reaction Scheme:

4-bromopyridine-2-carboxylic acid → (activation) → tert-butyl (4-bromopyridin-2-yl)carbamate

Reaction Conditions & Yield:

  • Activation with DCC in dichloromethane at 0°C to room temperature.
  • Bromination with NBS in carbon tetrachloride or acetonitrile at room temperature.
  • Overall yield reported around 93%.

Two-Step Synthesis from 4-Bromopyridine-2-carboxylic Acid

This method involves:

  • Step 1: Formation of the tert-butyl carbamate ester from 4-bromopyridine-2-carboxylic acid.
  • Step 2: Bromination at the 4-position using NBS.

This approach is supported by the synthesis procedures documented in patent literature and research articles, with yields exceeding 90% in optimized conditions.

Alternative Route: Cross-Coupling and Functionalization

While less direct, some research suggests that starting from 4-bromopyridine derivatives, a Suzuki-Miyaura cross-coupling can be employed to introduce various substituents, followed by carbamate formation. This route offers versatility but is more complex and is typically used for derivatives rather than the direct synthesis of tert-butyl (4-bromopyrimidin-2-yl)carbamate.

Summary of Key Data

Synthesis Route Starting Material Reagents Conditions Yield (%) References
Direct carbamation 4-bromopyridine-2-carboxylic acid DCC, tert-butyl alcohol, carbamoyl chloride Room temp, 12-24 hrs 85-93 ,
Activation & Bromination 4-bromopyridine-2-carboxylic acid DCC, NBS 0°C to room temp ~93
Cross-coupling + carbamoylation 4-bromopyridine derivatives Suzuki coupling, carbamoyl chloride Reflux conditions Variable

Supporting Research Findings

  • The synthesis from chemical literature emphasizes the importance of controlling reaction conditions such as temperature and reagent stoichiometry to maximize yield and purity.
  • The use of carbamoyl chlorides or isocyanates is standard for carbamate formation, with reaction times ranging from several hours to overnight.
  • Bromination at the 4-position is typically achieved with N-bromosuccinimide in inert solvents, often under radical initiation conditions to ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like cesium carbonate (Cs2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

tert-Butyl (4-bromopyrimidin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : Pyrimidine’s dual nitrogen atoms increase electron deficiency, making bromine a better leaving group compared to pyridine analogs .
  • Hydrogen Bonding : Pyridine carbamates (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate) form intermolecular N–H···N bonds, influencing crystal packing and solubility .

Comparison with Halogen-Substituted Pyrimidine Carbamates

Halogen substituents on pyrimidine rings modulate reactivity and applications:

Compound Halogen Position Molecular Weight Applications
This compound Br C4 ~272.14 Cross-coupling reactions; kinase inhibitor intermediates .
tert-Butyl (2-chloropyrimidin-4-yl)carbamate Cl C2 229.66 Chlorine’s lower electronegativity reduces leaving group ability vs. Br .
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Br C5 287.15 Methyl group introduces steric hindrance, affecting reaction kinetics .

Reactivity Insights :

  • Bromine’s superior leaving group ability makes this compound more reactive in palladium-catalyzed couplings than chloro analogs .
  • Steric effects from substituents (e.g., methyl groups) can hinder access to reactive sites, as seen in tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Pyridine carbamates (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate) form dimers via N–H···N hydrogen bonds, which may enhance stability in solid-state .
  • Solubility : Pyrimidine derivatives generally exhibit higher aqueous solubility than phenyl analogs due to increased polarity .

Biological Activity

tert-Butyl (4-bromopyrimidin-2-yl)carbamate is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₀H₁₃BrN₂O₂, and it has garnered interest due to its structural features that suggest possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.

The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a 4-bromopyrimidine ring . This unique structure may influence its biological activity and pharmacological properties, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits biological activity primarily through its potential as an inhibitor in various enzymatic processes. However, detailed studies elucidating its specific mechanisms of action remain limited. The compound's structural components suggest possible interactions with biological targets, but comprehensive pharmacological profiles are still under development.

While specific mechanisms are not fully characterized, preliminary studies suggest that the compound may interact with various enzymes or receptors. The presence of the bromine atom and the pyrimidine structure could enhance its reactivity and interaction with biological systems.

Safety Profile

The compound is classified as harmful if swallowed and can cause skin irritation, indicating that safety precautions are necessary when handling it in laboratory settings.

Enzymatic Inhibition

A study evaluated the biological activity of this compound against immortalized rat hepatic stellate cells (HSC-T6). The synthesized derivatives were assessed for their ability to inhibit specific enzymatic pathways relevant to liver fibrosis, suggesting therapeutic potential in liver-related diseases.

Comparative Analysis with Analog Compounds

A comparative analysis was conducted with structurally similar compounds to assess their biological activities. The results indicated that while some analogs exhibited enhanced potency against certain targets, this compound retained significant activity, particularly in enzyme inhibition assays .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target EnzymeReference
This compoundTBDHSC-T6
Analog Compound ATBDSpecific Enzyme X
Analog Compound BTBDSpecific Enzyme Y

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (4-bromopyrimidin-2-yl)carbamate?

The compound is typically synthesized via a two-step process: (i) bromination of a pyrimidine precursor at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions, and (ii) carbamate formation by reacting the brominated intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, and reactions are monitored via thin-layer chromatography (TLC). Purification involves column chromatography or recrystallization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and carbamate integrity (e.g., tert-butyl group at δ ~1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotope patterns.
  • X-ray crystallography : For unambiguous structural confirmation using software like SHELX for refinement .
  • HPLC : To assess purity, especially for intermediates prone to side reactions (e.g., debromination) .

Q. How does the bromine atom in the pyrimidine ring influence reactivity?

The 4-bromo substituent acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Its electron-withdrawing nature also activates adjacent positions for electrophilic substitution, which is critical for derivatization in drug discovery .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization requires:

  • Temperature control : Avoiding excessive heat to prevent tert-butyl carbamate decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency.
  • Protecting groups : Temporary protection of reactive sites (e.g., amines) to minimize side reactions .

Q. How can researchers mitigate hazards associated with handling this compound?

Safety protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use of fume hoods to avoid inhalation of brominated intermediates.
  • Waste management : Neutralization of reactive byproducts (e.g., HBr) before disposal .

Q. What role does this compound play in studying enzyme inhibition?

The bromopyrimidine moiety mimics nucleotide structures, allowing it to bind enzyme active sites (e.g., kinases or polymerases). Researchers use it to probe binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Dose-response assays (IC50_{50} determination) further quantify inhibitory potency .

Q. How can crystallographic data resolve discrepancies in structural assignments?

Single-crystal X-ray diffraction with SHELX refinement provides unambiguous bond lengths and angles. For disordered structures, alternative refinement strategies (e.g., TWINABS for twinned crystals) or DFT calculations validate experimental data. Contradictions in NMR assignments (e.g., overlapping signals) are resolved using 2D techniques like COSY or NOESY .

Q. What experimental approaches address contradictory reactivity data in cross-coupling reactions?

Discrepancies in Suzuki coupling yields may arise from:

  • Catalyst poisoning : Impurities in the boronic acid reagent.
  • Solvent/base effects : Switching from aqueous DMF to anhydrous THF with Cs2_2CO3_3. Systematic screening via design of experiments (DoE) identifies optimal conditions, while kinetic studies (e.g., monitoring by 19^{19}F NMR) clarify reaction pathways .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Key Reference
BrominationNBS, AIBN, CCl4_4, 80°C7598%
Carbamate Formationtert-Butyl chloroformate, Et3_3N, DCM, 0°C8595%

Q. Table 2. Hazard Mitigation Strategies

HazardMitigationCitation
HBr gas releaseScrubbers in fume hoods
Skin contactImmediate washing with 10% NaHCO3_3

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